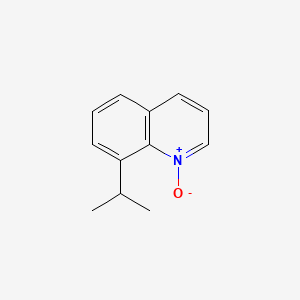

8-isopropylquinoline N-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

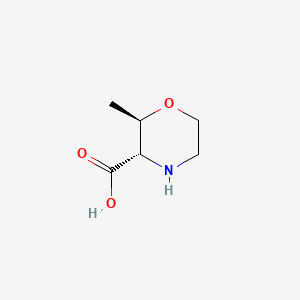

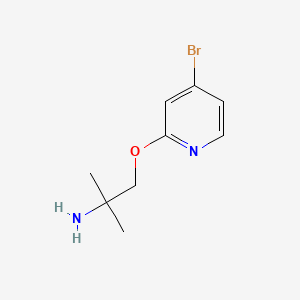

8-Isopropylquinoline N-oxide is a chemical compound with the empirical formula C12H13NO . It has a molecular weight of 187.24 . It is used as a reagent in various chemical reactions, such as the oxidative cyclization of diynes in the presence of a gold catalyst .

Synthesis Analysis

8-Isopropylquinoline N-oxide can be used in the synthesis of 8-(1-methylethyl)-2-[(4-methylphenyl)sulfonyl]-quinoline by deoxygenative and selective sulfonylation with sodium p-toluenesulfinate using iodine/TBHP as a catalyst . It can also be used in the preparation of pyrrolo[3,4-c]quinolin-1-ones by asymmetric alkyne oxidation of chiral N-propargyl ynamides in the presence of a copper catalyst .

Molecular Structure Analysis

The molecular structure of 8-isopropylquinoline N-oxide is represented by the SMILES string CC(C)c1cccc2cccn+c12 . The InChI key for the compound is LYLSTLGFFOQSKE-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

8-Isopropylquinoline N-oxide is a liquid at room temperature . It has a refractive index of 1.644 and a density of 1.134 g/mL at 25 °C . The compound should be stored at temperatures between 2-8°C .

Aplicaciones Científicas De Investigación

Biological Activities of Isoquinoline Alkaloids : Isoquinoline N-oxide alkaloids, including 8-isopropylquinoline N-oxide, have shown antimicrobial, antibacterial, antitumor, and other activities. These compounds are considered important for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).

Copper-Catalyzed Hydroxylation : 8-isopropylquinoline N-oxide has been identified as an efficient ligand in copper-catalyzed hydroxylation of aryl iodides, bromides, and chlorides, showing great functional group tolerance and excellent selectivity (Yang, Li, Wang, Yao, & Jiang, 2011).

Copper-Catalyzed C–S Cross-Coupling : This compound has been used as a superior ligand in CuI-catalyzed C–S coupling reactions, demonstrating high chemoselectivity and functional-group tolerance (Su, Qiu, Yao, Zhang, & Jiang, 2012).

Use in Organic Synthesis : It has been utilized as a ligand to promote copper-catalyzed Ullman C-N coupling reactions, indicating a high functional group tolerance and chemoselectivity in these reactions (Yang, Qiu, Li, Wang, & Jiang, 2011).

Synthesis of Multisubstituted Isoquinoline and Pyridine N-Oxides : It has been used in Rh(III)-catalyzed cyclization of oximes and diazo compounds for synthesizing multisubstituted isoquinoline and pyridine N-oxides (Shi, Koester, Boultadakis-Arapinis, & Glorius, 2013).

Gold-Catalyzed Intermolecular Alkyne Oxidation : This compound has been used in the synthesis of 3-coumaranones, indicating its utility in organic synthesis and natural product synthesis (Shu, Liu, Liu, Li, Yu, He, Lu, & Ye, 2015).

Corrosion Protection : It has been combined with graphene oxide for corrosion protection of metals, demonstrating its potential in materials science (Zoubi, Kim, Kim, & Ko, 2019).

Analytical and Therapeutic Applications : Its derivatives have been studied for various analytical and therapeutic applications, including in vitro and in vivo antileishmanial activity (Duarte et al., 2016).

Adsorption of Heavy Metals : Graphene oxide modified with 8-isopropylquinoline N-oxide has been used for the adsorption of heavy metals from wastewater (Sheikhmohammadi et al., 2017).

Sensor Development : It has been involved in the development of sensors for the determination of biomolecules like guanine and adenine (Chen, Mei, Chen, Wang, Li, & Wang, 2017).

Propiedades

IUPAC Name |

1-oxido-8-propan-2-ylquinolin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9(2)11-7-3-5-10-6-4-8-13(14)12(10)11/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLSTLGFFOQSKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1[N+](=CC=C2)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-isopropylquinoline N-oxide | |

Q & A

Q1: What is the role of 8-isopropylquinoline N-oxide in the synthesis of 3-coumaranones?

A1: In the study by [], 8-isopropylquinoline N-oxide functions as an oxidant in the gold-catalyzed reaction. It facilitates the oxidation of the alkyne functionality present in o-ethynylanisoles. This oxidation step is crucial for the formation of the desired 3-coumaranone ring system. Essentially, 8-isopropylquinoline N-oxide enables the transformation of the starting material into the target product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

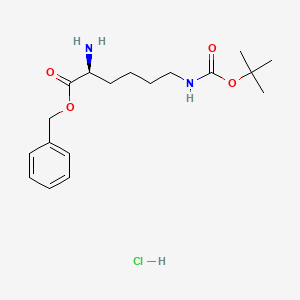

![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate](/img/structure/B567320.png)

![3-Chloro-4'-(dimethylcarbamoyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567323.png)